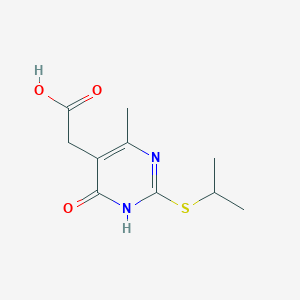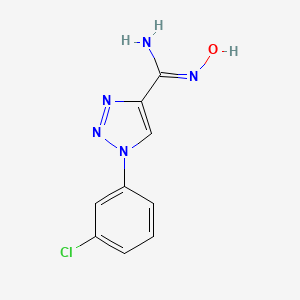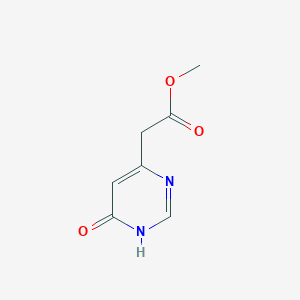
Fmoc-L-homocystine
概要
説明
Fmoc-L-homocystine: is a derivative of the amino acid homocysteine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective reactions at other functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-homocystine typically involves the protection of the amino group of L-homocysteine with the Fmoc group. This can be achieved by reacting L-homocysteine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Fmoc-L-homocystine undergoes various chemical reactions, including:
Oxidation: The thiol group in homocysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of thiol groups.
Substitution: Free amino group after Fmoc deprotection.
科学的研究の応用
Chemistry: Fmoc-L-homocystine is widely used in peptide synthesis, particularly in the SPPS method. It allows for the selective protection and deprotection of the amino group, facilitating the stepwise assembly of peptides .
Biology: In biological research, this compound is used to study the role of homocysteine in various biochemical pathways. It serves as a building block for the synthesis of peptides and proteins that contain homocysteine residues .
Medicine: this compound is used in the development of peptide-based therapeutics. It allows for the incorporation of homocysteine into peptides, which can be used to study the effects of homocysteine on health and disease .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
作用機序
The mechanism of action of Fmoc-L-homocystine involves the protection of the amino group by the Fmoc group. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides and proteins. The Fmoc group can be removed under basic conditions, revealing the free amino group for further functionalization .
類似化合物との比較
Fmoc-L-cysteine: Similar to Fmoc-L-homocystine but with a thiol group instead of a disulfide.
Fmoc-L-homocysteine: The reduced form of this compound with a free thiol group.
Fmoc-L-methionine: Contains a thioether group instead of a thiol or disulfide.
Uniqueness: this compound is unique in its ability to form disulfide bonds, which are important for the stability and function of many peptides and proteins. This makes it a valuable tool in the synthesis of peptides that require disulfide linkages for their biological activity .
特性
IUPAC Name |
(2S)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S2/c24-18(21(26)27)9-10-32-33-20(11-19(25)22(28)29)23(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12,24-25H2,(H,26,27)(H,28,29)/t18-,19-,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSMLTOHPQSVDI-NFBCFJMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(C(=O)O)N)SSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C[C@@H](C(=O)O)N)SSCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1417552.png)
![2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1417554.png)
![Methyl 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1417556.png)
![Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B1417559.png)
![(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide](/img/structure/B1417561.png)

![7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B1417565.png)

![Sodium 3-(2-hydroxyphenyl)-8-sulfonatobenzo[f]quinoline-1-carboxylate](/img/structure/B1417568.png)

![Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1417571.png)
![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1417572.png)

